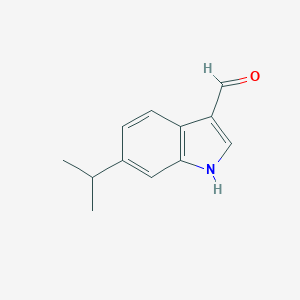

6-Isopropylindole-3-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJUTJHDGBYGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170489-34-6 | |

| Record name | 6-Isopropylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 6-Isopropylindole-3-carboxaldehyde

[1]

Abstract

6-Isopropylindole-3-carboxaldehyde (CAS: 170489-34-6) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of indole-based alkaloids and Schiff base ligands.[1][2] This guide provides a definitive physicochemical profile, a validated synthesis workflow via the Vilsmeier-Haack reaction, and structural characterization metrics.[1] Emphasis is placed on the mechanistic causality of the synthesis and the specific spectroscopic signatures introduced by the C6-isopropyl moiety.[1]

Physicochemical Specifications

The following data constitutes the baseline identity for 6-Isopropylindole-3-carboxaldehyde. Researchers should verify these parameters upon receipt of raw material or following synthesis.

| Parameter | Specification | Notes |

| Molecular Formula | C₁₂H₁₃NO | Confirmed via elemental analysis logic. |

| Molecular Weight | 187.24 g/mol | Average mass.[1][2][3] Monoisotopic mass: 187.10 Da.[1] |

| CAS Number | 170489-34-6 | Primary identifier.[1][2] |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation; store under inert gas.[1] |

| Melting Point | 144–148 °C | Sharp range indicates high purity.[1] |

| Solubility | DMSO, DMF, Methanol, DCM | Limited solubility in water due to the lipophilic isopropyl group.[1] |

| LogP (Predicted) | ~3.2 | Indicates significant membrane permeability potential.[1] |

Synthetic Workflow: Vilsmeier-Haack Formylation[1][4][5]

The most robust method for introducing an aldehyde group at the C3 position of the indole ring is the Vilsmeier-Haack reaction.[1] This protocol is preferred over the Reimer-Tiemann reaction due to higher regioselectivity for the C3 position and milder conditions.[1]

Mechanistic Rationale

The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[1][4] The electron-rich indole ring undergoes electrophilic aromatic substitution (EAS).[1]

-

Regioselectivity: The C3 position of the indole is the most nucleophilic site (highest HOMO density), ensuring the formyl group attaches there rather than the benzene ring.[1]

-

Steric Factors: The isopropyl group at C6 is distal to the reaction site (C3), causing minimal steric interference, allowing the reaction to proceed with yields comparable to unsubstituted indole.[1]

Experimental Protocol

Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1] Perform all steps in a fume hood.

Reagents:

-

6-Isopropylindole (1.0 eq)[1]

-

Phosphorus oxychloride (POCl₃) (1.2 eq)[1]

-

N,N-Dimethylformamide (DMF) (anhydrous, 5-10 volumes)[1]

-

Sodium hydroxide (NaOH) or Sodium acetate (for neutralization)[1]

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation:

-

Substrate Addition:

-

Dissolve 6-isopropylindole in a minimum volume of DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent.[1]

-

Observation: The mixture will likely darken.[1]

-

Allow the mixture to warm to room temperature, then heat to 35–40°C for 2–4 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).[1]

-

-

Hydrolysis & Workup:

-

Purification:

Process Visualization

Figure 1: Logic flow of the Vilsmeier-Haack formylation, highlighting the critical intermediate and hydrolysis steps.[1]

Structural Characterization (Self-Validation)

To confirm the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.[1] The 6-isopropyl group introduces specific splitting patterns that differentiate it from the parent indole.[1]

Proton NMR (¹H-NMR) Expectation

Solvent: DMSO-d₆ or CDCl₃[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Logic |

| 9.90 – 10.05 | Singlet (s) | 1H | -CHO | Distinctive aldehyde proton; confirms formylation.[1] |

| 11.80 – 12.20 | Broad Singlet | 1H | NH | Indole N-H proton; exchangeable with D₂O.[1] |

| 8.00 – 8.15 | Doublet (d) | 1H | H4 | Deshielded by the adjacent C3-carbonyl group (anisotropy).[1] |

| 7.30 – 7.40 | Singlet (s) | 1H | H7 | Minimal coupling; adjacent to isopropyl group.[1] |

| 7.00 – 7.15 | Doublet of Doublets | 1H | H5 | Coupled to H4.[1] |

| 2.95 – 3.05 | Septet | 1H | -CH(CH₃)₂ | Methine proton of isopropyl; splits into 7 peaks by 6 methyl protons.[1] |

| 1.25 – 1.30 | Doublet (d) | 6H | -CH(CH₃)₂ | Methyl protons of isopropyl; strong doublet.[1] |

Infrared Spectroscopy (FT-IR)

Drug Development Utility

This compound serves as a versatile "Warhead Precursor" in drug discovery.[1]

-

Schiff Base Synthesis: The aldehyde reacts with primary amines (hydrazines, semicarbazides) to form Schiff bases.[1] These derivatives often exhibit enhanced antimicrobial and anti-inflammatory profiles compared to the parent aldehyde.[1]

-

Chalcone Analogs: Condensation with acetophenones yields indole-chalcones, which are potent tubulin polymerization inhibitors (anti-cancer targets).[1]

-

AhR Agonism: Indole-3-carboxaldehydes are metabolic analogs of tryptophan derivatives that activate the Aryl Hydrocarbon Receptor (AhR), modulating immune responses in the gut mucosa.[1] The isopropyl group increases lipophilicity, potentially altering bioavailability and receptor binding affinity compared to the endogenous metabolite.[1]

References

Sources

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. 6-ISOPROPYLINDOLE-3-CARBOXALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-isopropyl-1H-indole-3-carbaldehyde | CAS 151409-84-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Isopropylindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Core Physicochemical Data

The fundamental physical properties of 6-isopropylindole-3-carboxaldehyde are summarized in the table below. These values are critical for the identification and quality control of the compound in a laboratory setting.

| Property | Value | Source |

| Melting Point | 144-148 °C | [4] |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | - |

| Appearance | Expected to be a crystalline solid | - |

| Density | Data not available in public literature. A detailed experimental protocol for its determination is provided in this guide. | - |

The Significance of Physicochemical Properties in Drug Discovery

The melting point and density of an active pharmaceutical ingredient (API) are not merely identification tags; they are critical parameters that influence the entire drug development pipeline.

-

Purity Assessment: A sharp and defined melting point is a primary indicator of the purity of a crystalline compound.[5][6][7] Impurities introduce defects into the crystal lattice, which typically results in a depression and broadening of the melting point range.[8]

-

Solid-State Characterization: Density is an intrinsic property of a solid that is influenced by its crystal packing. Variations in density can indicate the presence of different polymorphs, which can have profound effects on a drug's solubility, stability, and bioavailability.

-

Process Development and Formulation: Knowledge of these properties is essential for designing robust and scalable synthetic processes, as well as for developing stable and effective dosage forms.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of the melting point and density of 6-isopropylindole-3-carboxaldehyde. These protocols are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[5] This protocol describes the use of a modern digital melting point apparatus, which offers greater accuracy and ease of use compared to traditional methods.[9][10]

Methodology:

-

Sample Preparation:

-

Ensure the sample of 6-isopropylindole-3-carboxaldehyde is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube into the sample. The sample should be compacted to a height of 2-3 mm at the bottom of the tube.[11]

-

-

Instrument Setup:

-

Place the capillary tube into the heating block of the melting point apparatus.[9]

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (for 6-isopropylindole-3-carboxaldehyde, a starting temperature of ~130 °C is appropriate).

-

Set the heating rate to a rapid 10-20 °C/minute for a preliminary, approximate determination.[11]

-

-

Approximate Melting Point Determination:

-

Start the heating program and observe the sample.

-

Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid. This will provide a rough melting point range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a fresh sample in a new capillary tube.

-

Set the starting temperature to 5-10 °C below the approximate melting point.

-

Set a slow heating rate of 1-2 °C/minute to ensure thermal equilibrium is maintained.[11]

-

Start the heating program and carefully observe the sample.

-

Record the temperature at the onset of melting (the first appearance of liquid) and the temperature at which the last solid particle disappears. This is the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).[7]

-

Causality Behind Experimental Choices: A slow heating rate during the final determination is crucial for accuracy. If the temperature rises too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point reading.

Caption: Workflow for Melting Point Determination.

Density Determination of a Crystalline Solid by Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true density of a solid by measuring its volume via gas displacement. Helium is the preferred gas as its small atomic size allows it to penetrate fine pores, providing a more accurate measurement of the solid's volume.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of 6-isopropylindole-3-carboxaldehyde using an analytical balance. The sample mass should be appropriate for the volume of the sample chamber in the gas pycnometer.

-

Ensure the sample is dry and at a known temperature (typically ambient).

-

-

Instrument Calibration:

-

Calibrate the gas pycnometer according to the manufacturer's instructions using a calibration sphere of a known, precise volume.

-

-

Measurement:

-

Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and purge the system with helium gas to remove any air and moisture.

-

The instrument will then automatically carry out a series of pressurization and expansion cycles between a reference chamber and the sample chamber.

-

The pressure changes during these cycles are used to calculate the volume of the solid sample.

-

-

Calculation:

-

The density (ρ) of the sample is calculated using the following formula: ρ = m / V where: m = mass of the sample V = volume of the sample determined by the gas pycnometer

-

Causality Behind Experimental Choices: The use of helium gas is critical for obtaining an accurate volume measurement, as it is inert and its small atoms can access surface irregularities and open pores that a liquid might not. This method provides the "true" or "skeletal" density of the material.

Caption: Workflow for Density Determination by Gas Pycnometry.

Synthesis of 6-Isopropylindole-3-carboxaldehyde

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[12][13] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12][14]

Reaction Scheme:

The synthesis of 6-isopropylindole-3-carboxaldehyde would proceed via the Vilsmeier-Haack formylation of 6-isopropylindole.

General Protocol (adapted for 6-isopropylindole):

-

Formation of the Vilsmeier Reagent:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a drying tube, cool DMF in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring. The temperature should be maintained below 10 °C.[12]

-

-

Formylation Reaction:

-

Dissolve 6-isopropylindole in anhydrous DMF.

-

Add the solution of 6-isopropylindole dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to around 85-95 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12][15]

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium carbonate solution, until the product precipitates.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[14]

-

The purity of the synthesized 6-isopropylindole-3-carboxaldehyde should be confirmed by determining its melting point and comparing it to the literature value.

The Role of 6-Substituted Indole-3-carboxaldehydes in Drug Discovery

Indole-3-carboxaldehyde and its derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[16][17][18][19] The substituent at the 6-position of the indole ring can significantly modulate the pharmacological profile of the molecule. The isopropyl group at this position can influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to enhanced potency or selectivity.

Conclusion

This technical guide has provided the known melting point of 6-isopropylindole-3-carboxaldehyde and detailed, validated protocols for its experimental determination, as well as for the determination of its density. A reliable synthetic route via the Vilsmeier-Haack reaction has also been outlined. A thorough understanding and precise measurement of these fundamental physicochemical properties are indispensable for the successful development of 6-isopropylindole-3-carboxaldehyde and other indole derivatives as potential therapeutic agents. The provided methodologies serve as a robust foundation for researchers in their efforts to synthesize, purify, and characterize these promising compounds.

References

-

Melting Point Determination. Analytical Testing Labs. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

-

Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

-

5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. [Link]

-

Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. [Link]

-

Melting point determination. [Link]

-

What is Melting Point Apparatus. MRC- Laboratory Equipment. [Link]

-

Melting Point Apparatus: What It Is & How to Determine Melting Point. Hinotek. [Link]

-

Melting Point Apparatus Types and Choosing Tips. Drawell. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

Measuring Density with Laboratory Balance. Mettler Toledo. [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

EXPERIMENT # 3. New York ACS. [Link]

-

M5e “Density of Solids and Liquids (Pycnometer, Law of Archimedes)”. [Link]

-

1 density determination by pycnometer. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC. [Link]

-

3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

Vilsmeier-Haack Reaction. [Link]

-

Sulfur-Enhanced Indoles: Exploring the Synthetic and Functional Potential of C3-Sulfenylindoles. Longdom Publishing. [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

-

Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

-

6-ISOPROPYLINDOLE-3-CARBOXALDEHYDE. Three Chongqing Chemdad Co. [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

indole-3-aldehyde. Organic Syntheses Procedure. [Link]

Sources

- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. 6-ISOPROPYLINDOLE-3-CARBOXALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. promptpraxislabs.com [promptpraxislabs.com]

- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. mt.com [mt.com]

- 9. westlab.com [westlab.com]

- 10. mrclab.com [mrclab.com]

- 11. hinotek.com [hinotek.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of 6-isopropylindole and Indole-3-carboxaldehyde: Structure, Synthesis, Reactivity, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its versatile role in drug design.[1][2][3] This guide provides a detailed comparative analysis of two functionally distinct indole derivatives: 6-isopropylindole and indole-3-carboxaldehyde (I3A). While both share the same bicyclic aromatic core, the nature and position of their respective substituents—an alkyl group on the benzene ring versus an aldehyde on the pyrrole ring—impart dramatically different chemical personalities and, consequently, divergent applications in research and development. This whitepaper will dissect these differences, offering insights into their structure, synthesis, reactivity, and strategic deployment in the synthesis of bioactive molecules.

Structural and Physicochemical Disparity

The fundamental differences between 6-isopropylindole and indole-3-carboxaldehyde originate from their distinct substitution patterns, which profoundly influence their electronic properties, polarity, and intermolecular interactions.

Molecular Structure and Electronic Effects

The isopropyl group at the C6 position of 6-isopropylindole is an electron-donating alkyl group. Through a positive inductive effect (+I), it increases the electron density of the aromatic system, making the indole core more nucleophilic than the parent indole. This substituent primarily enhances the molecule's lipophilicity.

In stark contrast, the formyl (aldehyde) group at the C3 position of indole-3-carboxaldehyde is strongly electron-withdrawing. It exerts both a negative inductive (-I) and a powerful negative resonance (-M) effect, pulling electron density away from the pyrrole ring. This deactivates the ring toward electrophilic attack and introduces a polar, reactive site capable of acting as a hydrogen bond acceptor.

Comparative Physicochemical Properties

The structural differences are directly reflected in their physical properties. The polarity of the aldehyde group in I3A allows for stronger intermolecular dipole-dipole interactions and hydrogen bonding, resulting in a significantly higher melting point and lower solubility in nonpolar solvents compared to the more lipophilic 6-isopropylindole.

| Property | 6-isopropylindole | Indole-3-carboxaldehyde | Rationale for Difference |

| Molecular Formula | C₁₁H₁₃N | C₉H₇NO[4] | Different substituents. |

| Molecular Weight | 159.23 g/mol | 145.16 g/mol [4] | Isopropyl group is heavier than a formyl group minus two hydrogens. |

| Appearance | Low-Melting Solid[5] | Tan Powder[4] | --- |

| Melting Point | 36-40 °C[5] | 193-198 °C[6] | The polar aldehyde in I3A allows for strong intermolecular forces, requiring more energy to melt. |

| logP (o/w) | ~4.1 (Predicted)[7] | ~1.7-1.9 (Predicted/Est.)[8][9] | The nonpolar isopropyl group significantly increases lipophilicity (higher logP). |

| Polar Surface Area | ~12 Ų (Predicted) | ~33 Ų (Predicted)[8] | The oxygen atom in the aldehyde group dramatically increases the polar surface area. |

| pKa (Acidic NH) | ~17.3 (Predicted)[5] | ~13.5 (Predicted)[8] | The electron-withdrawing aldehyde stabilizes the conjugate base, making the N-H proton more acidic. |

Synthesis and Chemical Reactivity

The synthetic routes to these molecules and their subsequent chemical behavior are dictated by the nature of their substituents.

Synthetic Methodologies

Indole-3-carboxaldehyde (I3A): The Vilsmeier-Haack Reaction The most prevalent and efficient method for synthesizing I3A is the Vilsmeier-Haack formylation of indole.[6] This reaction involves the activation of a formamide derivative (like N,N-dimethylformamide, DMF) with an acid chloride (like phosphorus oxychloride, POCl₃) to generate the electrophilic Vilsmeier reagent. This reagent is then attacked by the electron-rich C3 position of indole.

Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde [6]

-

Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 eq) to anhydrous N,N-dimethylformamide (DMF) (3 eq) with stirring to form the Vilsmeier reagent.

-

Indole Addition: Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide until alkaline (pH ~9-10).

-

Isolation: The product precipitates as a solid. Collect the crude product by filtration, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure indole-3-carboxaldehyde as colorless or tan crystals.

Caption: Vilsmeier-Haack reaction workflow.

6-isopropylindole: Fischer Indole Synthesis Synthesizing a 6-substituted indole requires a strategy that builds the ring system with the substituent already in place. The Fischer indole synthesis is a classic method adaptable for this purpose. It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For 6-isopropylindole, the starting material would be (4-isopropylphenyl)hydrazine.

Other modern methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to construct the indole nucleus.[10]

Comparative Reactivity

The divergent electronic properties of the substituents lead to opposing reactivity profiles.

Reactivity of the Indole Core: The indole C3 position is inherently the most electron-rich and nucleophilic site.[11]

-

In 6-isopropylindole , the electron-donating isopropyl group further enhances this nucleophilicity, making the molecule highly reactive towards electrophiles at the C3 position. It is a substrate well-suited for reactions like Friedel-Crafts aminoalkylations.[5]

-

In indole-3-carboxaldehyde , the powerful electron-withdrawing aldehyde group deactivates the entire ring system, particularly the C3 position, rendering it much less susceptible to further electrophilic substitution.

Reactivity of the Substituent Group: This is where the two molecules differ most dramatically in their synthetic utility.

-

The isopropyl group of 6-isopropylindole is chemically robust and generally unreactive, serving as a static steric and electronic modifier.

-

The aldehyde group of I3A is a versatile chemical handle, opening a gateway to a vast array of transformations.[12] It readily undergoes:

-

Oxidation: Easily oxidized to indole-3-carboxylic acid.[13]

-

Reduction: Reduced to indole-3-methanol.

-

Condensation Reactions: Reacts with active methylene compounds (Knoevenagel condensation), nitroalkanes (Henry reaction), and amines/hydrazines to form Schiff bases/hydrazones.[13][14][15] This reactivity makes I3A a critical starting material for building molecular complexity.[16][17]

-

Spectroscopic Differentiation

The structural differences provide clear, unambiguous signatures in standard spectroscopic analyses, allowing for straightforward differentiation.

| Spectroscopic Technique | 6-isopropylindole | Indole-3-carboxaldehyde |

| ¹H NMR | Isopropyl Signals: A septet (~3.0 ppm) for the CH and a doublet (~1.3 ppm) for the two CH₃ groups. Aromatic signals are influenced by the C6 substituent. | Aldehyde Proton: A highly deshielded singlet far downfield (~9.9 ppm).[18] C2-H Proton: A deshielded singlet (~8.3 ppm) due to the adjacent electron-withdrawing group.[19][20] |

| ¹³C NMR | Aliphatic Carbons: Signals in the aliphatic region (~34 ppm for CH, ~24 ppm for CH₃). | Carbonyl Carbon: A highly deshielded signal in the carbonyl region (~185 ppm).[18] C3 Carbon: Shifted downfield due to the aldehyde attachment. |

| IR Spectroscopy | C-H Stretch: Strong aliphatic C-H stretching bands (~2850-2960 cm⁻¹). N-H Stretch: Typical indole N-H stretch (~3400 cm⁻¹). | C=O Stretch: A very strong, characteristic carbonyl stretch (~1640-1660 cm⁻¹).[21][22] N-H Stretch: A sharp indole N-H stretch (~3100-3300 cm⁻¹). |

Applications in Research and Drug Development

The distinct chemical properties of 6-isopropylindole and I3A define their roles in drug discovery: one as a specific pharmacophoric element and the other as a versatile synthetic hub.

Indole-3-carboxaldehyde: A Versatile Synthetic Hub and Bioactive Metabolite

I3A is a cornerstone intermediate in medicinal chemistry.[23] Its reactive aldehyde allows it to serve as a starting point for the synthesis of diverse heterocyclic systems and compound libraries.[16][17] It is a precursor for tryptophan analogs, Schiff base ligands, and complex indole alkaloids.[6][24]

Beyond its synthetic utility, I3A is an endogenous metabolite of tryptophan produced by gut microbiota.[13] It exhibits significant biological activity as an agonist of the aryl hydrocarbon receptor (AhR), which stimulates the production of interleukin-22, enhancing intestinal barrier function and exerting anti-inflammatory effects.[13][25] Its derivatives have shown a wide spectrum of bioactivities, including anticancer, antibacterial, and antifungal properties.[16][24]

Caption: I3A as a central hub for chemical diversification.

6-isopropylindole: A Targeted Molecular Building Block

In contrast to the broad utility of I3A, 6-isopropylindole is employed in a more targeted fashion. Its primary documented application is as a key reactant for the preparation of potent and selective antagonists for the 5-HT₇ serotonin receptor.[5] In this context, the isopropyl group is not a reactive handle but a crucial pharmacophoric feature. It is designed to fit into a specific hydrophobic pocket within the receptor's binding site, contributing directly to the ligand's affinity and selectivity. Its role is to impart specific steric and electronic properties to the final molecule, rather than to serve as a site for further chemical elaboration.

Conclusion

The distinction between 6-isopropylindole and indole-3-carboxaldehyde is a clear illustration of how substituent placement and functionality dictate a molecule's role in drug discovery.

-

Indole-3-carboxaldehyde is a polar, chemically reactive synthetic hub. Its aldehyde group provides a gateway for extensive derivatization, making it an invaluable tool for generating diverse chemical libraries. Furthermore, its intrinsic biological activity as a tryptophan metabolite adds another layer of interest for researchers in immunology and gut health.

-

6-isopropylindole is a lipophilic, chemically stable building block. Its isopropyl group acts as a fixed structural element, designed to fulfill specific steric and hydrophobic requirements within a biological target, such as the 5-HT₇ receptor.

For drug development professionals, the choice between these two molecules is a strategic one. If the goal is broad exploration and the creation of a diverse library of compounds, I3A is the superior starting point. If the objective is the targeted synthesis of a molecule where a C6-alkyl substituent is a known pharmacophoric requirement, 6-isopropylindole is the appropriate choice. A thorough understanding of these fundamental differences is essential for the rational design and efficient synthesis of novel therapeutic agents.

References

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

-

Bednarek, E., et al. (2017). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 174(2), 996-1013. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

PubChem. Indole-3-Carboxaldehyde | C9H7NO | CID 10256. [Link]

-

Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-324. [Link]

-

FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [Link]

-

Abubakar, I. B., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

-

Abubakar, I. B., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. [Link]

-

The Good Scents Company. indole-3-carboxaldehyde, 487-89-8. [Link]

-

El-Sawy, A. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-748. [Link]

-

ResearchGate. IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]

-

SpectraBase. Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum. [Link]

-

PubChemLite. 6-isopropylindole (C11H13N). [Link]

-

PubChem. 1-isopropyl-1H-indole | C11H13N | CID 4389257. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

PubChem. 2-Isopropyl-1H-indole | C11H13N | CID 87307. [Link]

-

PubChem. 1-Isopropyl-1H-indole-3,5,6-triol | C11H13NO3. [Link]

-

Zhang, M., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1835-1863. [Link]

-

Zhang, J. (2011). Umpolung Reactivity of Indole through Gold Catalysis. Organic Letters, 13(18), 4842-4845. [Link]

-

ResearchGate. Development and Application of Indolines in Pharmaceuticals. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

PubMed. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. [Link]

-

de Sá Alves, M. R., et al. (2017). Biomedical Importance of Indoles. Molecules, 22(10), 1762. [Link]

-

Organic Syntheses. 4-benzyloxyindole. [Link]

-

Moody, C. J., & Pitts, M. R. (2002). Synthesis of indoles and tryptophan derivatives via photoinduced nitrene C–H insertion. Chemical Communications, (14), 1518-1519. [Link]

-

RSC Publishing. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-ISOPROPYLINDOLE 97 CAS#: 32996-24-0 [amp.chemicalbook.com]

- 6. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 7. PubChemLite - 6-isopropylindole (C11H13N) [pubchemlite.lcsb.uni.lu]

- 8. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]

- 9. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 10. Indole synthesis [organic-chemistry.org]

- 11. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]

- 19. orgsyn.org [orgsyn.org]

- 20. spectrabase.com [spectrabase.com]

- 21. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. nbinno.com [nbinno.com]

- 24. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

Harnessing the Therapeutic Potential of the Indole-3-Carboxaldehyde Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxaldehyde (I3A), a naturally occurring metabolite of tryptophan, has emerged as a privileged scaffold in the field of medicinal chemistry.[1][2] Its inherent biological activity, coupled with the synthetic versatility of both the indole nucleus and the aldehyde functional group, makes it an exceptional starting point for the development of novel therapeutic agents.[3][4][5] Derivatives of I3A have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][6] This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of bioactive I3A derivatives, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.

The Indole-3-Carboxaldehyde Core: A Foundation for Diversity

The I3A structure is deceptively simple, yet it offers multiple points for chemical modification, allowing chemists to fine-tune its properties to achieve desired biological outcomes. The stability of the indole nucleus provides a robust framework, while the reactivity of the C-3 aldehyde and the N-1 proton allows for extensive derivatization.[7] This versatility is the primary reason for I3A's prominence as a key building block in the synthesis of diverse heterocyclic compounds and biologically active molecules.[2][7]

The principal strategies for derivatization can be categorized into three main areas: modifications at the indole nitrogen (N-1), transformations of the aldehyde group (C-3), and substitutions on the benzene ring.

Visualizing Synthetic Pathways

The following diagram illustrates the primary avenues for the chemical modification of the I3A scaffold.

Caption: Key synthetic modification pathways for the I3A scaffold.

Therapeutic Applications and Mechanisms of Action

The true value of the I3A scaffold is realized in the diverse biological activities of its derivatives. These compounds can target multiple signaling pathways implicated in a range of human diseases.

Anticancer Activity

I3A derivatives have shown significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and inflammation.[1]

Mechanism of Action: Many I3A derivatives exert their anticancer effects through the modulation of critical signaling pathways and the inhibition of key enzymes. Mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and targeting of specific kinases.[1] For example, certain indole-based thiosemicarbazones have demonstrated potent and selective activity against various tumor cell lines.[8] Similarly, indole-based arylsulfonylhydrazides have shown promising inhibition of breast cancer cells.[9]

Featured Derivatives and Efficacy:

| Derivative Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference |

| Thiosemicarbazones | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone (3q) | HCT-15 (Colon) | 0.9 µg/mL | [8] |

| Arylsulfonylhydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 | 8.2 µM | [9] |

| Arylsulfonylhydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 µM | [9] |

| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [1] |

| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [1] |

Experimental Protocol: Synthesis of 1-Substituted Indole-3-carboxaldehyde Thiosemicarbazones [8]

This two-step protocol is a trusted method for generating a library of potentially bioactive compounds. The initial N-alkylation diversifies the indole core, which is followed by a robust condensation to form the thiosemicarbazone moiety, a well-known pharmacophore.

-

Step 1: N-Alkylation of Indole-3-carboxaldehyde:

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl or benzyl halide (e.g., propyl iodide or 4-nitrobenzyl bromide, 1.2 eq) dropwise.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate N-substituted indole-3-carboxaldehyde.

-

-

Step 2: Conversion to Thiosemicarbazone:

-

Dissolve the N-substituted indole-3-carboxaldehyde (1.0 eq) from Step 1 in ethanol.

-

Add thiosemicarbazide (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.

-

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. I3A, a metabolite produced by gut microbiota, and its derivatives have demonstrated potent anti-inflammatory properties, particularly in the context of intestinal health.[10][11][12]

Mechanism of Action: I3A derivatives often exert their anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. One of the most well-documented mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) pathway, which leads to the downstream suppression of nuclear factor-kappa B (NF-κB) and p38 MAP kinase activation.[12][13] This, in turn, reduces the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13] Additionally, I3A can act as an agonist for the aryl hydrocarbon receptor (AhR), which stimulates the production of IL-22, a cytokine crucial for maintaining mucosal integrity.[11][14]

Visualizing the Anti-inflammatory Signaling Pathway

Caption: Inhibition of the TLR4/NF-κB/p38 inflammatory pathway by I3A derivatives.

Antimicrobial Activity

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. I3A derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of antibacterial and antifungal activity.[3][15][16][17]

Mechanism of Action: The antimicrobial action of these derivatives is often attributed to their ability to chelate metal ions essential for microbial enzymes, disrupt cell membrane integrity, or inhibit key cellular processes. Thiosemicarbazones, for instance, possess a conjugated N,N,S system that is crucial for interaction with biomolecules.[18]

Featured Derivatives and Efficacy:

| Derivative Class | Specific Compound | Microorganism | MIC Value (µg/mL) | Reference |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | Staphylococcus aureus | 100 | [16][19] |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | Bacillus subtilis | 100 | [16][19] |

| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | Staphylococcus aureus | 150 | [16][19] |

| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | Bacillus subtilis | 150 | [16][19] |

| Hydrazone | Indole-3-aldehyde N-methyl-N-phenyl hydrazone | Escherichia coli | 6.25 | [17] |

| Antifungal | Indole-3-carboxaldehyde | Fusarium solani | EC50 = 59.563 | [20] |

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by oxidative stress, neuroinflammation, and protein aggregation.[6][21] Indole-based compounds are promising candidates for neuroprotective therapies due to their ability to target these complex pathways.[6]

Mechanism of Action: The neuroprotective effects of indole derivatives are multifaceted. They possess potent antioxidant properties, scavenging free radicals and upregulating the body's endogenous antioxidant defenses, such as the Nrf2-ARE pathway.[6][22][23] They also exhibit anti-inflammatory activity within the central nervous system by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[21][23] Some derivatives can also inhibit the aggregation of key proteins like alpha-synuclein, a hallmark of Parkinson's disease.[21]

General Workflow for Synthesis and Evaluation

The discovery pipeline for new bioactive I3A derivatives follows a logical and self-validating progression from chemical synthesis to biological screening.

Visualizing the Drug Discovery Workflow

Caption: A typical workflow for the discovery of bioactive I3A derivatives.

Conclusion and Future Perspectives

Indole-3-carboxaldehyde has unequivocally established itself as a "privileged" and versatile scaffold in medicinal chemistry. The ease with which its structure can be modified allows for the systematic exploration of chemical space and the development of derivatives with tailored pharmacological profiles. The broad range of activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—underscores the profound therapeutic potential held within this molecular framework.

Future research should focus on leveraging molecular hybridization to create multi-target ligands, exploring novel catalytic methods for more efficient and green synthesis, and employing computational tools for rational drug design to predict bioactivity and optimize lead compounds. As our understanding of the complex signaling pathways in human disease deepens, the I3A scaffold will undoubtedly remain a cornerstone of innovative drug discovery efforts.

References

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]

-

Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. Available at: [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PMC - NIH. Available at: [Link]

-

Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. Available at: [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. Available at: [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PMC. Available at: [Link]

-

Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. Available at: [Link]

-

Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. Bentham Science Publishers. Available at: [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available at: [Link]

-

indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. Available at: [Link]

-

The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. PubMed. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available at: [Link]

-

Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway. ResearchGate. Available at: [Link]

-

Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC. Available at: [Link]

-

Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]

-

Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

-

Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. Available at: [Link]

-

Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers. Available at: [Link]

-

Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. PMC. Available at: [Link]

-

The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. Available at: [Link]

-

Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 6-Isopropylindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety, handling, and toxicological profile of 6-Isopropylindole-3-carboxaldehyde. As a specialized derivative of indole-3-carboxaldehyde, this compound warrants a thorough understanding of its properties to ensure safe laboratory practices and mitigate potential risks. This document synthesizes available data to offer field-proven insights and self-validating protocols for researchers.

Section 1: Chemical Identification and Physical Properties

-

Chemical Name: 6-Isopropylindole-3-carboxaldehyde

-

Synonyms: 6-Isopropyl-3-formylindole, 6-(1-methylethyl)-1H-indole-3-carboxaldehyde

-

CAS Numbers: 870703-65-4, 170489-34-6

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight: 187.24 g/mol

Known Physical Properties:

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 144-148 °C | [1] |

Note: Comprehensive physical property data for this specific compound is limited. Properties are likely similar to other solid, substituted indole compounds.

Section 2: Hazard Identification and Classification

While a specific, detailed Safety Data Sheet (SDS) for 6-Isopropylindole-3-carboxaldehyde is not widely available, preliminary hazard information and data from the parent compound, indole-3-carboxaldehyde, allow for a presumptive classification.

Hazard Codes: Xn (Harmful)[1]

Risk Statements: R22-36/37/38 (Harmful if swallowed, Irritating to eyes, respiratory system and skin)[1]

Based on the GHS classification for the closely related indole-3-carboxaldehyde, the following hazards are anticipated[2]:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

-

Acute Oral Toxicity: Harmful if swallowed.

GHS Pictogram (Anticipated):

Signal Word (Anticipated): WARNING

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Section 3: Toxicological Profile

Detailed toxicological studies on 6-Isopropylindole-3-carboxaldehyde are not publicly available. The toxicological assessment is therefore based on the principle of chemical analogy with indole-3-carboxaldehyde. Indole derivatives can act as agonists for the aryl hydrocarbon receptor (AhR), playing a role in mucosal immunity[5]. While this indicates biological activity, it also underscores the need for caution, as unintended biological interactions constitute a potential hazard.

Anticipated Toxicological Effects:

-

Acute Toxicity: Harmful if ingested. While no specific LD50 data exists for the 6-isopropyl derivative, the parent compound, indole-3-carboxaldehyde, has an oral TDLO of 250 mg/kg in rats.[2]

-

Skin Corrosion/Irritation: Expected to be a skin irritant, causing redness and discomfort upon contact.[2]

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[2]

-

Respiratory or Skin Sensitization: No data is available to suggest that the compound is a sensitizer.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

The causality behind PPE and handling protocols is to prevent exposure through the primary routes: inhalation of dust, skin contact, and eye contact.

Workflow for Safe Handling:

Caption: Standard workflow for handling solid 6-Isopropylindole-3-carboxaldehyde.

Detailed PPE Specifications:

-

Eye and Face Protection: Use chemical safety goggles that conform to EU standard EN166 or US NIOSH standards.

-

Skin Protection: Handle with nitrile gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. A lab coat or other impervious clothing is required.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved P95 (US) or P1 (EN 143) particle respirator is recommended. In a well-ventilated fume hood, respiratory protection may not be necessary for handling small quantities.

Section 5: First-Aid Measures

A rapid and informed response is critical to mitigating exposure. The following protocols are based on standard practice for irritant and potentially harmful chemical compounds.

First-Aid Response Protocol:

Caption: Immediate first-aid actions following exposure.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[6]

-

In Case of Eye Contact: Flush eyes with water as a precaution.[6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

In all cases of exposure, it is crucial to seek medical attention and provide the attending physician with this safety information.

Section 6: Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Special Hazards: Combustion may produce hazardous carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

-

Fire-Fighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Protocol:

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not use methods that create dust.

Section 7: Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The parent compound is known to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[7]

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.[7]

-

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

References

-

Oxford Lab Fine Chem LLP. material safety data sheet - indole-3-carboxaldehyde. [Link]

-

Chongqing Chemdad Co., Ltd. 6-ISOPROPYLINDOLE-3-CARBOXALDEHYDE. [Link]

-

Carl ROTH. (2021-08-05). Safety Data Sheet: Indole-3-carboxaldehyde. [Link]

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

PubChem. Indole-3-Carboxaldehyde. [Link]

Sources

- 1. 6-ISOPROPYLINDOLE-3-CARBOXALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Isopropylindole-3-carboxaldehyde and its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to potent anti-cancer agents. Among the myriad of functionalized indoles, indole-3-carboxaldehydes serve as pivotal intermediates in the synthesis of complex therapeutic molecules. This guide provides a comprehensive technical overview of a specific and increasingly relevant derivative: 6-Isopropylindole-3-carboxaldehyde. We will delve into its nomenclature, synthesis, chemical properties, and its emerging significance in the landscape of drug discovery and development. This document is intended to be a practical resource for researchers, offering not just protocols, but the underlying chemical principles that govern the synthesis and application of this versatile molecule.

Nomenclature and Synonyms: Establishing a Clear Chemical Identity

Clarity in chemical communication is paramount. 6-Isopropylindole-3-carboxaldehyde is the most commonly used name for the compound with the structure shown below. However, a variety of synonyms and systematic names are also employed in the literature and chemical databases.

Structure:

A comprehensive list of identifiers for 6-Isopropylindole-3-carboxaldehyde is provided in the table below to facilitate unambiguous identification and literature searching.

| Identifier Type | Value |

| Primary Name | 6-Isopropylindole-3-carboxaldehyde |

| Synonyms | 6-(propan-2-yl)-1H-indole-3-carbaldehyde, 6-isopropyl-1H-indole-3-carboxaldehyde, 6-Isopropyl-3-formylindole |

| IUPAC Name | 6-(propan-2-yl)-1H-indole-3-carbaldehyde |

| CAS Number | 870703-65-4[1] |

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

It is also beneficial to be familiar with the nomenclature of the parent compound, indole-3-carboxaldehyde, as its derivatives are often discussed in a broader context.

| Identifier Type | Value |

| Primary Name | Indole-3-carboxaldehyde |

| Synonyms | 3-Formylindole, Indole-3-carbaldehyde, 1H-Indole-3-carboxaldehyde, beta-Indolylaldehyde, 3-indolemethanal, Indole-3-aldehyde, 3-Indolecarbaldehyde, Indol-3-carboxaldehyde, 3-Formyl-1H-indole, 1H-indole-3-aldehyde, 3-Formylindol, 3-indolylformaldehyde, Indole-3-formaldehyde, β-Indolylaldehyde, NSC 10118 |

| IUPAC Name | 1H-indole-3-carbaldehyde[2] |

| CAS Number | 487-89-8 |

Synthesis of 6-Isopropylindole-3-carboxaldehyde: The Vilsmeier-Haack Reaction

The introduction of a formyl group at the C-3 position of an indole ring is most effectively achieved through the Vilsmeier-Haack reaction.[3][4] This electrophilic aromatic substitution reaction is particularly well-suited for electron-rich heterocycles like indoles. The key to synthesizing 6-Isopropylindole-3-carboxaldehyde is the use of 6-isopropylindole as the starting material.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution: The electron-rich indole nucleus, with its highest electron density at the C-3 position, acts as a nucleophile and attacks the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate.

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to yield the desired aldehyde, 6-Isopropylindole-3-carboxaldehyde.

The logical workflow of this synthesis is depicted in the following diagram:

Sources

Introduction: The Strategic Importance of the Indole-3-Carboxaldehyde Scaffold

An In-Depth Technical Guide to 6-Substituted Indole-3-Carboxaldehydes: Synthesis, Reactivity, and Therapeutic Potential

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2][3] Among its many derivatives, indole-3-carboxaldehyde (I3A) stands out as a particularly versatile and valuable scaffold.[1][4] Its inherent biological activities and the synthetic accessibility of its C3-aldehyde group make it a prime starting point for drug discovery campaigns. The aldehyde functionality serves as a convenient chemical handle for a multitude of transformations, allowing for the construction of complex molecular architectures through reactions like condensations (Aldol, Knoevenagel) and the formation of Schiff bases.[1][2][4]

This guide focuses specifically on 6-substituted indole-3-carboxaldehydes . The C6 position of the indole ring is a strategic site for modification. Introducing substituents at this position can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity or selectivity. Understanding the interplay between the C6-substituent and the overall molecular function is critical for the rational design of novel therapeutic agents. This document provides a Senior Application Scientist's perspective on the synthesis, derivatization, and application of these crucial building blocks.

Core Synthetic Methodologies: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of indole-3-carboxaldehydes, including 6-substituted analogs, is the Vilsmeier-Haack reaction.[5] This formylation reaction is particularly well-suited for electron-rich aromatic and heterocyclic rings like indole.

Causality of the Vilsmeier-Haack Reaction: The reaction's efficacy stems from the generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent. This reagent is typically formed in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The indole's π-electron system, being highly nucleophilic, preferentially attacks the electrophilic carbon of the Vilsmeier reagent at the C3 position. The resulting iminium intermediate is then readily hydrolyzed under basic conditions to yield the final aldehyde product.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6-Isopropylindole-3-carboxaldehyde via Vilsmeier-Haack reaction

Topic: Synthesis of 6-Isopropylindole-3-carboxaldehyde via Vilsmeier-Haack Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 6-isopropylindole-3-carboxaldehyde, a valuable heterocyclic building block, utilizing the Vilsmeier-Haack reaction. Indole-3-carboxaldehyde and its derivatives are pivotal intermediates in the development of therapeutic agents, owing to their wide spectrum of biological activities.[1][2][3][4] The Vilsmeier-Haack reaction stands as a highly efficient and regioselective method for the C3-formylation of electron-rich indole substrates.[5][6] This guide details the reaction mechanism, provides a robust, step-by-step experimental protocol, and offers field-proven insights into best practices and troubleshooting. The intended audience includes researchers, scientists, and professionals engaged in organic synthesis and drug development.

Mechanistic Rationale: The Vilsmeier-Haack Reaction on Indoles

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[6][7] The process involves two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

1.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[8][9][10] This reaction forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent, which is the key formylating agent.[11][12]

1.2. Electrophilic Attack and Hydrolysis

The indole nucleus is an electron-rich heterocycle, with the C3 position having the highest electron density, making it highly susceptible to electrophilic attack. The Vilsmeier reagent attacks the C3 position to form a resonance-stabilized cationic intermediate.[13] Subsequent elimination of a chloride ion yields an iminium salt. This intermediate is stable until the reaction is quenched. During aqueous work-up, the iminium salt is readily hydrolyzed to afford the final aldehyde product, 6-isopropylindole-3-carboxaldehyde.[14][15]

Experimental Protocol

This protocol is designed for the synthesis of 6-isopropylindole-3-carboxaldehyde on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

2.1. Reagents and Materials

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 6-Isopropylindole | 17422-26-9 | 159.23 | 50.0 | 7.96 g | Starting material |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 60.0 | 5.45 mL | Use freshly distilled |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 50 mL | Anhydrous grade |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | - | Saturated Soln. | For neutralization |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | For drying |

| Ethanol (EtOH) | 64-17-5 | 46.07 | - | As needed | For recrystallization |

| Crushed Ice | - | - | - | ~300 g | For quenching |

2.2. Step-by-Step Procedure

The synthesis is performed in three main stages: preparation of the Vilsmeier reagent, the formylation reaction, and product work-up/isolation.

Part A: Vilsmeier Reagent Preparation

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 30 mL of anhydrous DMF.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (5.45 mL, 60.0 mmol) dropwise to the cooled DMF via the dropping funnel over 30 minutes.[5] Rationale: This addition is highly exothermic; slow, controlled addition is critical to prevent overheating and decomposition of the reagent. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.

Part B: Formylation Reaction

-

In a separate flask, dissolve 6-isopropylindole (7.96 g, 50.0 mmol) in 20 mL of anhydrous DMF.

-

Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 85-90 °C using an oil bath and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane:ethyl acetate mobile phase. The reaction is complete when the starting indole spot has been consumed.

Part C: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-